molecular formula C11H16N2O2 B8185800 (S)-Pyridin-3-yl-glycine tert-butyl ester

(S)-Pyridin-3-yl-glycine tert-butyl ester

Cat. No.: B8185800
M. Wt: 208.26 g/mol
InChI Key: MATGUCBHVPZYNG-VIFPVBQESA-N
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Description

(S)-Pyridin-3-yl-glycine tert-butyl ester is a chemical compound that belongs to the class of esters. It is derived from pyridine, a basic heterocyclic organic compound, and glycine, the simplest amino acid. The tert-butyl ester group is often used in organic synthesis as a protecting group for carboxylic acids due to its stability under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Pyridin-3-yl-glycine tert-butyl ester typically involves the esterification of pyridin-3-yl-glycine with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for sterically demanding and acid-labile substrates.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.

Chemical Reactions Analysis

Types of Reactions

(S)-Pyridin-3-yl-glycine tert-butyl ester can undergo several types of chemical reactions, including:

    Oxidation: Using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or organic solvents.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-Pyridin-3-yl-glycine tert-butyl ester has various applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Pyridin-3-yl-glycine tert-butyl ester involves its interaction with specific molecular targets and pathways. The tert-butyl ester group can be cleaved under acidic or basic conditions to release the active pyridin-3-yl-glycine moiety . This moiety can then interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-3-yl-glycine methyl ester
  • Pyridin-3-yl-glycine ethyl ester
  • Pyridin-3-yl-glycine isopropyl ester

Uniqueness

(S)-Pyridin-3-yl-glycine tert-butyl ester is unique due to the presence of the tert-butyl ester group, which provides enhanced stability and protection under various reaction conditions compared to other esters. This makes it particularly useful in synthetic organic chemistry and industrial applications .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-2-pyridin-3-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-5-4-6-13-7-8/h4-7,9H,12H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATGUCBHVPZYNG-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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